molecular formula C11H16N2O3 B11041217 methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate

methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate

Cat. No.: B11041217
M. Wt: 224.26 g/mol
InChI Key: PUHJBOPVEDEGAS-TWGQIWQCSA-N
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Description

Methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a quinoxaline core, which is a bicyclic aromatic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an aromatic diamine with a diketone. For example, o-phenylenediamine can react with 1,2-diketones under acidic conditions to form the quinoxaline ring.

    Reduction: The quinoxaline ring is then subjected to reduction to form the octahydroquinoxaline derivative. This can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Esterification: The final step involves the esterification of the reduced quinoxaline derivative with methyl ethanoate. This reaction can be catalyzed by acids such as sulfuric acid or by using esterification agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate can undergo oxidation reactions, typically forming quinoxaline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. Sodium borohydride or lithium aluminum hydride can be employed for such reductions.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Various reduced quinoxaline derivatives.

    Substitution: Amides, alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its ester functionality and quinoxaline core. It may serve as a model compound for studying ester hydrolysis and other biochemical processes.

Medicine

In medicine, derivatives of this compound could be explored for their potential pharmacological activities. The quinoxaline core is known for its antimicrobial and anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active quinoxaline derivative, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-(3-oxoquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but lacks the octahydro component.

    Ethyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (2Z)-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2(1H)-ylidene)ethanoate: Similar structure but with a tetrahydroquinoxaline core.

Uniqueness

Methyl (2Z)-(3-oxooctahydroquinoxalin-2(1H)-ylidene)ethanoate is unique due to its fully reduced quinoxaline core, which imparts different chemical and biological properties compared to its partially reduced or non-reduced counterparts. This uniqueness makes it valuable for specific applications where reduced quinoxaline derivatives are required.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

methyl (2Z)-2-(3-oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)acetate

InChI

InChI=1S/C11H16N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h6-8,12H,2-5H2,1H3,(H,13,15)/b9-6-

InChI Key

PUHJBOPVEDEGAS-TWGQIWQCSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)NC2CCCCC2N1

Canonical SMILES

COC(=O)C=C1C(=O)NC2CCCCC2N1

Origin of Product

United States

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